molecular formula C13H12N2O5S B565206 Desbutyl Bumetanide-d5 CAS No. 1072125-54-2

Desbutyl Bumetanide-d5

Cat. No.: B565206
CAS No.: 1072125-54-2
M. Wt: 313.339
InChI Key: GVQZPZSQRCXSJI-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desbutyl Bumetanide-d5 is a deuterated analog of Desbutyl Bumetanide, which is a metabolite of Bumetanide. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of this compound is C13H7D5N2O5S, and it has a molecular weight of 313.34 g/mol .

Mechanism of Action

Target of Action

Desbutyl Bumetanide-d5, a metabolite of Bumetanide , primarily targets the sodium-potassium ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient responsible for kidney function and fluid balance in the body .

Mode of Action

This compound interferes with renal cAMP and inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium .

Biochemical Pathways

The compound affects the sodium-potassium ATPase pump in the ascending loop of Henle and the proximal renal tubule . By inhibiting this pump, it disrupts the reabsorption of sodium and chloride, leading to diuresis . This action alters the electrolyte balance, affecting various biochemical pathways related to fluid balance and renal function .

Pharmacokinetics

Bumetanide, from which this compound is derived, is partially metabolized by oxidation in the liver to at least 5 metabolites . The major urinary metabolite is the 3’-alcohol derivative . The major metabolite excreted in bile and/or feces is the 2’-alcohol derivative . Minor metabolites include the 4’-alcohol, N-desbutyl, and 3’-acid derivatives .

Result of Action

The primary result of this compound’s action is diuresis , or increased urine production . This is due to its inhibition of sodium and chloride reabsorption in the kidneys . The compound’s action leads to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium , which can be beneficial in conditions like congestive heart failure, hepatic and renal disease, and nephrotic syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s effectiveness and metabolism . In patients with renal impairment, the metabolism and excretion of Bumetanide and its metabolites can be altered . Therefore, careful medical supervision is required when administering this compound to patients with renal disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desbutyl Bumetanide-d5 involves multiple steps. One common method includes the following stages:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Desbutyl Bumetanide-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Desbutyl Bumetanide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

    Desbutyl Bumetanide: The non-deuterated analog of Desbutyl Bumetanide-d5.

    Bumetanide: The parent compound from which Desbutyl Bumetanide is derived.

    Bumetanide-d5: Another deuterated analog used for similar research purposes.

Uniqueness: this compound is unique due to its stable isotope labeling with deuterium, which provides enhanced stability and allows for precise tracking in various analytical and research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .

Properties

IUPAC Name

3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZPZSQRCXSJI-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675790
Record name 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072125-54-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072125-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-4-phenoxy-5-sulphamyl-benzamide (1 g) and 1N sodium hydroxide (20 ml) was refluxed for 1 hour. After cooling, the 3-amino-4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the reaction mixture by addition of 4N hydrochloric acid until pH 2.5. After several recrystallizations from aqueous ethanol and drying, the compound was obtained with a melting point of 252°-253°C.
Name
3-amino-4-phenoxy-5-sulphamyl-benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 3-nitro-4-phenoxy-5-sulphamyl-benzoic acid (20 g) in water (100 ml) was adjusted to a pH of 8 by the addition of 1N lithium hydroxide. The resulting solution was hydrogenated at room temperature and 1.1 atmosphere hydrogen pressure, using a palladium-on-carbon catalyst (0.6 g catalyst containing 10% pd). After the hydrogen uptake had become negligible, the catalyst was removed by filtration, and the 3-amino- 4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the filtrate by the addition of 4N hydrochloric acid until the pH was 2.5. After recrystallization from aqueous ethanol and drying, the melting point was 255°-256°C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.6 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (3.7 g, 0.011 mol), 10% palladium on carbon (0.5 g) and ethanol (100 ml) is shaken on a Parr hydrogenator for 1.5 hours at a hydrogen pressure of 40 psi. The catalyst is filtered off and the filtrate is concentrated to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (IX-A).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.